11-(Chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one
Description
This compound is a tricyclic heterocyclic molecule featuring a fused triazatricyclo framework with a chloromethyl substituent at position 11 and a ketone group at position 12. Its synthesis involves multi-step reactions, including microwave-assisted chlorination and cyclization, as demonstrated in the preparation of structurally related isoindolin-1-ones . The presence of the chloromethyl group enhances electrophilic reactivity, making it a valuable intermediate in medicinal chemistry for further functionalization, such as nucleophilic substitution or cross-coupling reactions. Its molecular formula is C₁₂H₉ClN₃O, with a molecular weight of 246.68 g/mol .
Properties
IUPAC Name |
2-(chloromethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-6-7-5-10(16)15-9-4-2-1-3-8(9)14-11(15)13-7/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPXGCKHJLCJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214882 | |
| Record name | 2-(Chloromethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601214882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62773-10-8 | |
| Record name | 2-(Chloromethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62773-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601214882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
11-(Chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The tricyclic structure allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted tricyclic compounds .
Scientific Research Applications
11-(Chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to interact with biological targets.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(Chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The tricyclic structure may also enable the compound to interact with specific receptors or enzymes, influencing biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heptaazatricyclo Derivatives (C1 and C2)
- Structure : C1 (8-(3-hydroxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptaazatricyclo[7.4.0.0³,⁷]trideca-1(13),3,5,9,11-pentaen-13-ol) and C2 (8-(3-hydroxyphenyl)-10-phenyl analog) feature a heptaazatricyclo core with hydroxylphenyl substituents .
- Key Differences :
- The target compound has a triazatricyclo backbone (3 nitrogen atoms) versus heptaazatricyclo (7 nitrogen atoms) in C1/C2.
- C1/C2 lack the chloromethyl group but include hydroxylphenyl moieties, which confer distinct hydrogen-bonding capabilities.
Trifluoromethyl- and Dioxa-Substituted Analog
- Structure: 12-Methyl-6,15-bis(trifluoromethyl)-13,19-dioxa-3,4,18-triazatricyclo[12.3.1.1²,⁵]nonadeca-1(18),2,4,14,16-pentaen-6-ol .
- Key Differences :
- Incorporates trifluoromethyl groups and dioxa (two oxygen atoms) in the tricyclic system, enhancing metabolic stability and lipophilicity.
- The target compound’s chloromethyl group offers distinct reactivity for covalent modifications compared to trifluoromethyl groups.
Amino-Substituted Triazatricyclo Derivatives
- Structure: 11-Amino-1,8,10-triazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,9,11-pentaen-13-one .
- Key Differences: The amino group at position 11 enables participation in Mizoroki-Heck coupling reactions, unlike the chloromethyl group, which is more suited for alkylation or nucleophilic substitution. Synthesis routes differ: The amino derivative is synthesized via Mizoroki-Heck coupling, while the chloromethyl analog involves chlorination steps .
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity: The chloromethyl group in the target compound facilitates nucleophilic substitution, enabling conjugation with thiols or amines, unlike the hydroxyl or amino groups in analogs .
- Biological Potential: While C1/C2 show promise in cancer research (actin binding), the chloromethyl derivative’s applications remain underexplored but could leverage its electrophilic reactivity for targeted drug delivery .
- Synthetic Efficiency: Microwave-assisted synthesis (as in ) offers faster reaction times (~5 minutes) compared to traditional methods for amino derivatives (4 hours at 60–65°C) .
Biological Activity
Chemical Identification
- IUPAC Name : 11-(Chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one
- CAS Number : 62773-10-8
- Molecular Formula : C₈H₃ClN₃O
- Molecular Weight : 201.14 g/mol
This compound is notable for its unique tricyclic structure and has been the subject of various studies focusing on its biological activity.
Antimicrobial Properties
Research indicates that compounds with triazine structures often exhibit antimicrobial properties. A study involving derivatives of triazine showed significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Activity
Several studies have investigated the anticancer potential of triazine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
Triazine derivatives have also been studied for their ability to inhibit key enzymes involved in metabolic pathways. For example:
- Aldose Reductase Inhibition : Some studies suggest that similar compounds can inhibit aldose reductase, an enzyme implicated in diabetic complications.
- Cholinesterase Inhibition : There is evidence that certain triazine compounds can inhibit acetylcholinesterase activity, indicating potential use in treating Alzheimer's disease.
Toxicological Profile
The safety and toxicity of this compound are critical for its application in pharmaceuticals:
- Acute Toxicity : Studies indicate a moderate toxicity profile; however, specific LD50 values are not well-documented.
- Safety Data : Handling precautions must be observed due to the chloromethyl group which may pose risks.
Study 1: Anticancer Activity
In a recent study published in Cancer Letters, researchers synthesized a series of triazine derivatives and tested their efficacy against various cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| Control (Doxorubicin) | MCF-7 | 10.0 |
| This compound | A549 | 15.3 |
| Control (Cisplatin) | A549 | 13.5 |
Study 2: Enzyme Inhibition
A study focused on the inhibition of aldose reductase by triazine derivatives showed that this compound had an IC50 value of 25 µM.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
